4-chloro-9H-pyrimido[4,5-b]indole
Overview
Description
4-chloro-9H-pyrimido[4,5-b]indole, also known as 4-chloro-9H-pyrimido[4,5-b]indole-2-carboxylic acid, is an organic compound with the molecular formula C9H7ClN2O2. This compound is a derivative of pyrimidobenzimidazole and is used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 4-chloro-9H-pyrimido[4,5-b]indole has been used in the synthesis of various compounds, including drugs, and is a useful tool for studying the structure and properties of biomolecules.
Scientific Research Applications
Anti-inflammatory Agents
The 9H-pyrimido[4,5-b]indole motif is integral in the development of anti-inflammatory agents. These compounds can inhibit the production of pro-inflammatory cytokines and modulate the inflammatory response, which is crucial in treating diseases like arthritis and other chronic inflammatory conditions .
Antimicrobial Applications
This motif also plays a role in antimicrobial therapy. Researchers have found that derivatives of 9H-pyrimido[4,5-b]indoles exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making them potential candidates for new antibiotic drugs .
Antimalarial Activity
Compounds featuring the 9H-pyrimido[4,5-b]indole structure have been studied for their antimalarial properties. They can interfere with the life cycle of the malaria parasite, offering a pathway to novel treatments for this life-threatening disease .
Cytotoxic Inhibitors
In cancer research, 9H-pyrimido[4,5-b]indole derivatives have been explored as cytotoxic inhibitors. They can induce apoptosis in cancer cells and inhibit tumor growth, which is valuable for developing new anticancer therapies .
Hematopoietic Stem Cell (HSC) Expansion
The core structure of 9H-pyrimido[4,5-b]indoles has been identified in molecules that act as HSC ex vivo expansion agents. These compounds can stimulate the proliferation of hematopoietic stem cells, which is beneficial for bone marrow transplantation and regenerative medicine .
Pyruvate Dehydrogenase Kinase (PDHK) Inhibition
PDHK inhibitors are crucial for regulating metabolism in cells. 9H-pyrimido[4,5-b]indole-based inhibitors can modulate the activity of PDHK, which has implications for treating metabolic disorders and cancers .
Epidermal Growth Factor Receptor (EGFr) Tyrosine Kinase Inhibition
Derivatives of 9H-pyrimido[4,5-b]indoles have been used as EGFr tyrosine kinase inhibitors. By blocking this enzyme, they can prevent the proliferation of cancer cells, particularly in lung cancer treatment .
Endogenous Hormones
The 9H-pyrimido[4,5-b]indole structure is found in certain endogenous hormones. This highlights the potential for these compounds to mimic or influence hormonal activity in the body, which could lead to new treatments for hormone-related disorders .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-9H-pyrimido[4,5-b]indole are the RET and TRK proteins . These proteins play crucial roles in cell signaling pathways, particularly in cell growth and differentiation.
Mode of Action
4-chloro-9H-pyrimido[4,5-b]indole acts as a selective dual inhibitor of RET and TRK . It binds to these proteins, inhibiting their activity and thus disrupting the signaling pathways they are involved in. This can lead to changes in cell growth and differentiation.
Biochemical Pathways
The compound’s action primarily affects the RET and TRK signaling pathways . By inhibiting these proteins, it disrupts the normal signaling processes, which can lead to changes in cell behavior. The downstream effects of this disruption can vary depending on the specific cellular context.
Pharmacokinetics
The pharmacokinetic properties of 4-chloro-9H-pyrimido[4,5-b]indole include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 4-chloro-9H-pyrimido[4,5-b]indole’s action depend on the specific cellular context. Given its mode of action, it can be expected to result in changes in cell growth and differentiation due to its disruption of ret and trk signaling .
properties
IUPAC Name |
4-chloro-9H-pyrimido[4,5-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYULQVZSXKVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421018 | |
Record name | 4-chloro-9H-pyrimido[4,5-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-9H-pyrimido[4,5-b]indole | |
CAS RN |
5719-08-4 | |
Record name | 4-chloro-9H-pyrimido[4,5-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-9H-pyrimido[4,5-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.